REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([NH:8]C(=O)C(C)(C)C)=[C:4]([C:15]#[C:16][Si](C)(C)C)[C:3]=1[C:21]([F:24])([F:23])[F:22].[C:25]([Cu])#[N:26].[OH-].[NH4+]>CN1C(=O)CCC1>[F:24][C:21]([F:22])([F:23])[C:3]1[C:2]([C:25]#[N:26])=[CH:7][CH:6]=[C:5]2[C:4]=1[CH:15]=[CH:16][NH:8]2 |f:2.3|
|
Name
|
ice
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
N-{4-chloro-3-(trifluoromethyl)-2-[(trimethylsilyl)ethynyl]phenyl}-2,2-dimethylpropanamide
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C=C1)NC(C(C)(C)C)=O)C#C[Si](C)(C)C)C(F)(F)F
|
Name
|
CuCN
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
250 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The dark brown reaction mixture was poured
|
Type
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FILTRATION
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Details
|
The resulting slurry was filtered
|
Type
|
WASH
|
Details
|
rinsed with Et2O
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with Et2O (50 mL)
|
Type
|
CUSTOM
|
Details
|
partitioned
|
Type
|
EXTRACTION
|
Details
|
The aqueous portion was extracted with Et2O (2×25 mL)
|
Type
|
WASH
|
Details
|
The combined organic portions were washed with H2O (25 mL) and brine (25 mL)
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
FILTRATION
|
Details
|
(Na2SO4) and filtration
|
Type
|
CONCENTRATION
|
Details
|
were followed by concentration to a brown/yellow solid (0.723 g) that
|
Type
|
CUSTOM
|
Details
|
was used for the next reaction without further purification
|
Name
|
|
Type
|
|
Smiles
|
FC(C1=C2C=CNC2=CC=C1C#N)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |